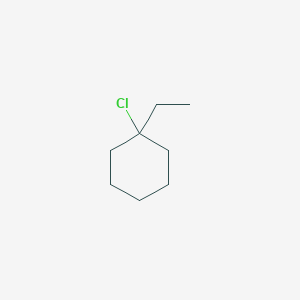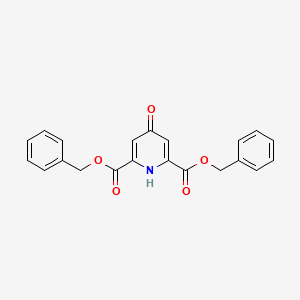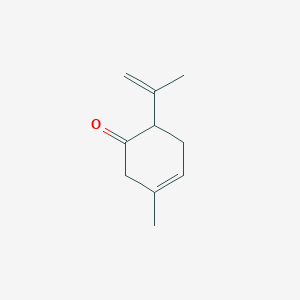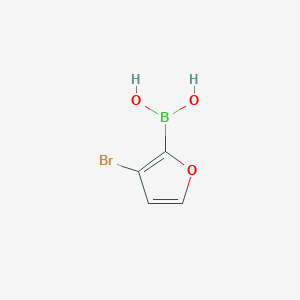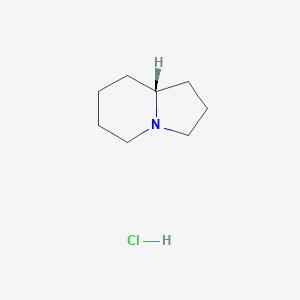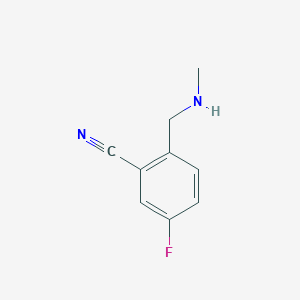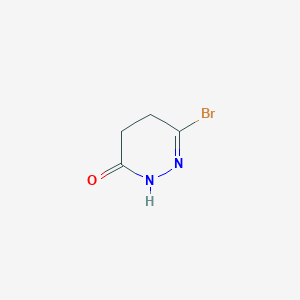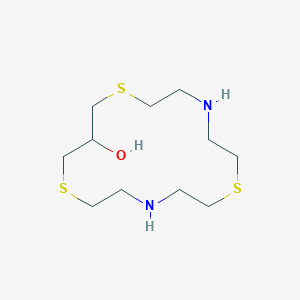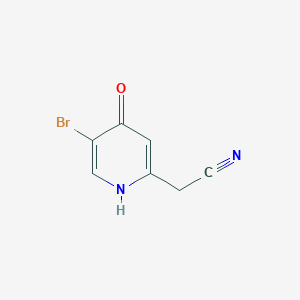
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure characterized by a tetrahydrofuran ring substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound, such as a β-ketoester, using a chiral catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts, such as carbonyl reductase from lactobacillus fermentum, to catalyze the asymmetric reduction of 2-chloro-β-ketoesters. This method is environmentally friendly and suitable for large-scale production due to its high yield and substrate universality .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds share a similar tetrahydrofuran ring structure but differ in the substitution pattern.
(2S,3S)-2,3-Dibromo-3-phenylpropanoic acid: This compound has a similar phenyl group but differs in the presence of bromine atoms.
(2S,3S)-Tartaric acid: Shares the same stereochemistry but has a different functional group arrangement.
Uniqueness
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a phenyl group and a carboxylic acid group on the tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
1807888-00-1 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2S,3S)-2-phenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1 |
InChI Key |
BFRVALJPWDJRTR-VHSXEESVSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12975061.png)
